![molecular formula C13H8ClNO5 B6404008 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid CAS No. 1261954-38-4](/img/structure/B6404008.png)
4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid
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Overview
Description
4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid is an organic compound that features both chloro and nitro functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-5-hydroxybenzoic acid to introduce the nitro group at the 2-position. This is followed by a series of purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process often includes the use of nitrating agents such as nitric acid and sulfuric acid, followed by crystallization and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. For example, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-hydroxyphenylglycine: An agonist of metabotropic glutamate receptors.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Known for its hydrogen bonding interactions.
2-Chloro-5-hydroxybenzoic acid: A precursor in the synthesis of various derivatives.
Properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-11-4-2-8(16)6-10(11)7-1-3-9(13(17)18)12(5-7)15(19)20/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJXGTBBFZJMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690493 |
Source
|
Record name | 2'-Chloro-5'-hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-38-4 |
Source
|
Record name | 2'-Chloro-5'-hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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